

Application Notes and Protocols: Differentiation of Enterococcus Species Using Potassium Tellurite Agar

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Potassium tellurite

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Introduction

Enterococcus species are significant opportunistic pathogens, frequently implicated in nosocomial infections.[1][2] Accurate and rapid identification to the species level is crucial for appropriate clinical management and epidemiological tracking, as different species exhibit varying intrinsic and acquired antibiotic resistance patterns.[1][3] **Potassium tellurite** agar serves as a valuable differential medium for the presumptive identification of Enterococcus species, primarily distinguishing Enterococcus faecalis from Enterococcus faecium and other enterococci.[1][3][4][5] The medium leverages the differential ability of enterococcal species to reduce **potassium tellurite**.

Principle of Differentiation

The core principle of this differential medium lies in the biochemical reduction of **potassium tellurite** (K_2TeO_3) to metallic tellurium (Te).[4][6] Certain bacterial species, notably Enterococcus faecalis, possess the enzymatic capacity to perform this reduction.[1][6] The accumulation of insoluble, black metallic tellurium within the bacterial colonies results in a distinct black coloration.[1][4][6][7] Conversely, species that lack or have a weak ability to reduce tellurite, such as Enterococcus faecium, will form white colonies or may be inhibited by the toxicity of the tellurite salt.[4] The selectivity of the medium is also enhanced by **potassium**

tellurite, which inhibits the growth of many other Gram-positive and Gram-negative bacteria.[\[4\]](#)
[\[8\]](#)

Data Presentation

Table 1: Composition of Potassium Tellurite Agar Base

Component	Concentration (g/L)
Meat Extract	8.0
Yeast Extract	5.5
Peptone	9.5
Sodium Chloride	5.0
Glucose	5.0
Agar	15.0

This composition is based on a typical formulation.[\[4\]](#)

Table 2: Potassium Tellurite Supplement

Component	Concentration	Volume per 20 ml of Agar Base
Potassium Tellurite Solution	0.8%	1 ml

[\[4\]](#)

Table 3: Expected Results on Potassium Tellurite Agar

Enterococcus Species	Tellurite Reduction	Colony Appearance
Enterococcus faecalis	Positive (+)	Black colonies [1] [3] [4]
Enterococcus faecium	Negative (-)	White colonies or no growth [4]
Other Enterococcus spp.	Generally Negative (-)	White colonies or no growth [4]

Experimental Protocols

Media Preparation

- Rehydration of Agar Base: Suspend the components of the **potassium tellurite** agar base in 1 liter of deionized or distilled water.
- Dissolution: Heat the mixture to boiling in a water bath to ensure complete dissolution of the agar.[\[4\]](#)
- Sterilization: Autoclave the agar base at 121°C for 15 minutes.
- Cooling: Transfer the sterilized agar base to a 50°C water bath to cool.[\[4\]](#)
- Supplement Addition: Aseptically add the 0.8% **potassium tellurite** solution to the cooled agar base. For every 20 ml of agar base, add 1 ml of the supplement.[\[4\]](#)
- Pouring Plates: Mix the medium gently but thoroughly to ensure uniform distribution of the supplement. Dispense approximately 20 ml of the medium into sterile Petri dishes.[\[4\]](#)
- Solidification and Storage: Allow the plates to solidify at room temperature. Once solidified, store the plates at 2-8°C until use.[\[4\]](#)

Inoculation and Incubation

- Sample Preparation: Obtain a fresh, pure culture of the Enterococcus isolate on a non-selective agar medium.
- Inoculation: Using a sterile inoculating loop, pick a well-isolated colony. Inoculate the **potassium tellurite** agar plate by streaking for isolation to obtain individual colonies. It is recommended to perform tight streaks.[\[4\]](#)
- Incubation: Incubate the inoculated plates in an aerobic atmosphere at 37°C for 24 to 48 hours.[\[4\]](#)

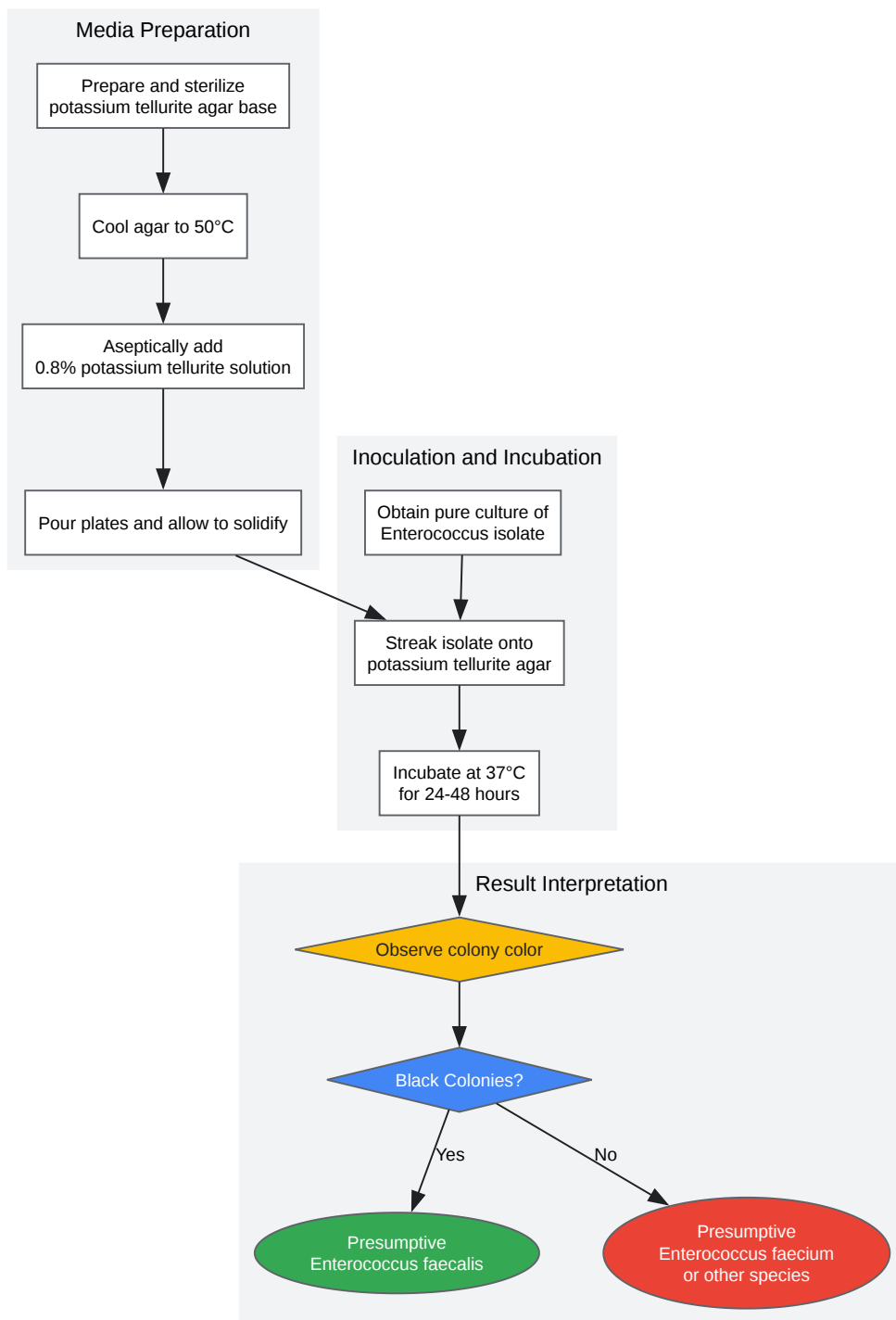
Interpretation of Results

- Observation: Following incubation, examine the plates for bacterial growth and colony color.

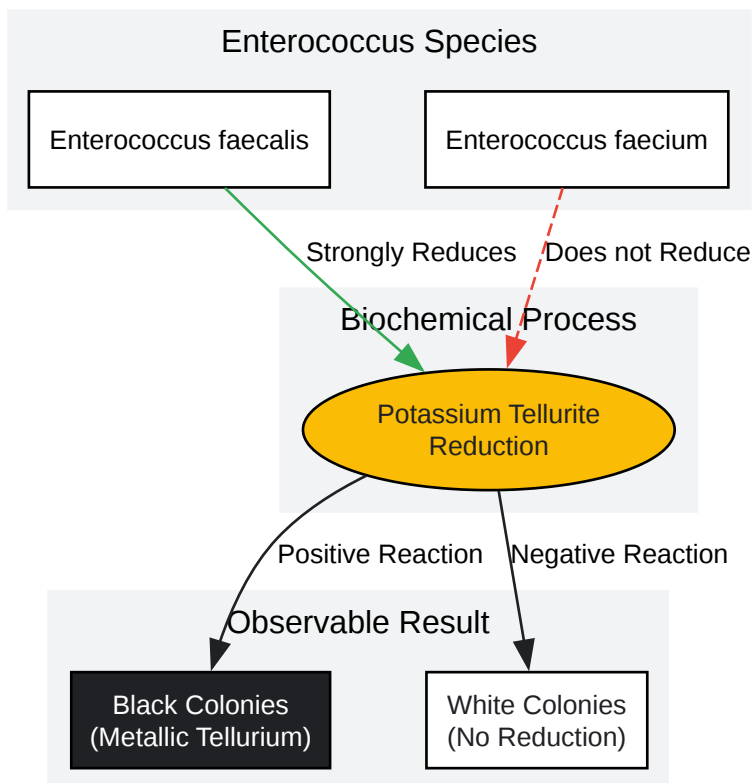
- Positive Result: The presence of black colonies is indicative of **potassium tellurite** reduction and is a presumptive characteristic of *Enterococcus faecalis*.[\[1\]](#)[\[4\]](#)
- Negative Result: The growth of white colonies or the absence of growth suggests a lack of significant tellurite reduction and is characteristic of *Enterococcus faecium* or other enterococcal species.[\[4\]](#)

Visualizations

Experimental Workflow for Enterococcus Differentiation



Biochemical Basis of Differentiation



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